(E)-1-(benzofuran-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one
Description
This compound belongs to the chalcone family, characterized by an α,β-unsaturated ketone system. Its structure features a benzofuran moiety at the 1-position and a 2-nitrophenyl-substituted furan at the 3-position (Figure 1). The extended conjugation from the enone system and electron-withdrawing nitro group may enhance its reactivity and biological activity. Synthesized via Claisen-Schmidt condensation, it is typically purified via column chromatography (yield: ~43%) .
Properties
IUPAC Name |
(E)-1-(1-benzofuran-2-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO5/c23-18(21-13-14-5-1-4-8-19(14)27-21)11-9-15-10-12-20(26-15)16-6-2-3-7-17(16)22(24)25/h1-13H/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVGNFNOUSFMHF-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)/C=C/C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(benzofuran-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between benzofuran-2-carbaldehyde and 5-(2-nitrophenyl)furan-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired chalcone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(benzofuran-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce amino derivatives. Substitution reactions can result in a variety of substituted chalcones with different functional groups.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including (E)-1-(benzofuran-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one. For instance, research has shown that derivatives of benzofurans can inhibit cancer cell proliferation by inducing apoptosis and affecting cell cycle regulation .
Case Study: Antiproliferative Activity
A series of benzofuran derivatives were tested for their antiproliferative effects against various cancer cell lines. The results indicated significant inhibition of cell growth, with some compounds demonstrating IC50 values in the low micromolar range, suggesting strong anticancer activity .
Antimicrobial Properties
Benzofuran derivatives have also been evaluated for their antimicrobial properties. Studies indicate that compounds similar to (E)-1-(benzofuran-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one exhibit activity against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria .
Case Study: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of related compounds, significant inhibition was noted against Staphylococcus aureus and Escherichia coli. This suggests that the compound may possess similar antimicrobial properties due to its structural characteristics .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of (E)-1-(benzofuran-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Electronic Effects
Furan vs. Benzofuran Substituents
Benzofuran vs. Simple Furan :
The benzofuran group in the target compound increases aromaticity and planarity compared to derivatives with simple furans (e.g., (E)-1-(furan-2-yl)-3-(2-nitrophenyl)prop-2-en-1-one, 1x ) . This enhanced planarity may improve π-π stacking interactions in biological targets.- Hydroxy/Methoxy Groups: Derivatives like (E)-3-(3,5-dibromo-4-hydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one (7) or (E)-3-(4-(dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one (2) show how electron-donating groups (e.g., –OH, –OCH₃, –N(CH₃)₂) alter electronic profiles and solubility.
Crystallographic Insights
- In (E)-1-(1-ethyl-1H-indol-3-yl)-3-(furan-2-yl)prop-2-en-1-one (3e ), the furan ring deviates by 3.47° from the indole plane . Similar torsional flexibility in the target compound could influence packing efficiency and intermolecular interactions.
Enzyme Inhibition
- (E)-1-(furan-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one (5 ) and analogs act as tyrosinase inhibitors (IC₅₀: ~8–24 µM) . Substituents like –Br or –OCH₃ modulate activity, suggesting the nitro group in the target compound may offer unique inhibition mechanisms.
Theoretical and Docking Studies
- (E)-3-(furan-2-yl)-1-(4-((5-(quinolin-8-yloxy)pentyl)oxy)phenyl)prop-2-en-1-one (2c) has a docking score of 7.4 kcal/mol . The benzofuran and nitro groups in the target compound could improve binding affinity through additional hydrophobic or dipole interactions.
Physicochemical Properties
*LogP values estimated via computational tools.
Biological Activity
(E)-1-(benzofuran-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and data.
- Molecular Formula : C21H13N O5
- Molecular Weight : 359.33 g/mol
- CAS Number : 300559-86-8
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including the compound . Research indicates that these compounds can inhibit the proliferation of various cancer cell lines.
Case Studies
- In vitro Studies : A study reported that several benzofuran derivatives exhibited significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). For instance, a related compound demonstrated an IC50 value of approximately 10 μM against A549 cells, indicating potent anticancer activity .
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and disruption of the cell cycle in cancer cells. The presence of nitro groups in the structure may enhance these effects by increasing reactive oxygen species (ROS) production, leading to cell death .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Benzofuran derivatives are known for their broad-spectrum activity against bacteria and fungi.
Antibacterial and Antifungal Studies
- Antibacterial Activity : In vitro tests showed that (E)-1-(benzofuran-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 μg/mL depending on the bacterial strain tested .
- Antifungal Activity : The compound also demonstrated antifungal properties, with notable effectiveness against common fungal pathogens such as Candida albicans and Aspergillus niger. The antifungal activity was assessed through disk diffusion methods, showing clear zones of inhibition .
Anti-inflammatory Properties
Benzofuran derivatives have been recognized for their anti-inflammatory effects. The compound's structure allows it to interact with inflammatory pathways effectively.
Research Findings
- In Vivo Studies : Animal models treated with the compound showed reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in managing inflammatory diseases .
- Mechanism Insights : The anti-inflammatory action is believed to involve the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .
Comparative Table of Biological Activities
Q & A
Q. What is the most efficient synthetic route for (E)-1-(benzofuran-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one?
The compound is synthesized via Claisen-Schmidt condensation. A typical procedure involves reacting 2-acetylbenzofuran derivatives with 5-(2-nitrophenyl)furan-2-carbaldehyde in ethanol under basic conditions (50% KOH) at temperatures below 100°C. The reaction mixture is stirred for 24 hours, monitored by TLC (Hexane/EtOAc 7:3), and purified via recrystallization from ethanol, yielding 72–78% . Key parameters include maintaining sub-100°C temperatures to avoid side reactions and using ice quenching to isolate the product.
Q. How is the compound characterized to confirm its structural integrity?
Characterization involves:
- NMR spectroscopy : ¹H and ¹³C NMR to verify the (E)-configuration of the α,β-unsaturated ketone and substituent positions .
- X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of stereochemistry and molecular packing (e.g., R factor = 0.057; data-to-parameter ratio = 15.4) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₀H₁₃NO₅) .
Q. What are the critical stability considerations during storage?
The compound should be stored in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation. Avoid exposure to light, moisture, and strong oxidizers, as the nitro and furan groups are susceptible to photochemical reactions and hydrolysis . Stability tests under accelerated conditions (40°C/75% RH) are recommended for long-term storage protocols.
Advanced Research Questions
Q. How can reaction yields be optimized for scaled-up synthesis?
- Catalyst screening : Replace KOH with milder bases (e.g., piperidine) to reduce side reactions .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of nitroaryl intermediates .
- Flow chemistry : Continuous flow reactors improve heat transfer and reduce reaction time, critical for scaling up .
Q. How to address discrepancies in spectroscopic data interpretation?
- 2D NMR techniques : HSQC and HMBC resolve overlapping signals in crowded regions (e.g., furan and benzofuran protons) .
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p)) .
- Cross-referencing : Align data with structurally analogous compounds (e.g., (E)-3-(furan-2-yl)-1-(3-(furan-2-yl)-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one) .
Q. What strategies mitigate toxicity risks in biological studies?
Q. How does the nitro group influence the compound’s electronic and reactivity properties?
- Electrochemistry : Cyclic voltammetry reveals reduction potentials (–0.5 to –0.7 V vs. Ag/AgCl) associated with the nitro group, indicating susceptibility to enzymatic reduction .
- DFT calculations : The nitro group’s electron-withdrawing effect polarizes the α,β-unsaturated ketone, enhancing electrophilicity at the β-carbon .
Q. What experimental limitations affect pollution monitoring in wastewater studies?
- Matrix degradation : Organic degradation during prolonged sampling (e.g., 9-hour experiments) alters wastewater composition. Stabilize samples via continuous cooling .
- Spectral interference : Hyperspectral imaging (HSI) may struggle with overlapping absorbance from nitro and carbonyl groups. Use multivariate analysis (PLS regression) to deconvolute signals .
Methodological Considerations
Q. How to design assays for evaluating antioxidant potential?
- DPPH/ABTS assays : Measure radical scavenging activity at λ = 517 nm (DPPH) or 734 nm (ABTS), using Trolox as a standard .
- Metal chelation : Test Fe²⁺/Cu²⁺ binding via UV-Vis titration (e.g., λ shift from 562 nm to 630 nm for Fe²⁺) .
- Control for nitro group interference : Nitro radicals may confound results; include nitrofurantoin as a positive control .
Q. What computational tools predict binding affinity to biological targets?
- Molecular docking : Use AutoDock Vina to simulate interactions with COX-2 or CYP450 enzymes, focusing on the α,β-unsaturated ketone’s Michael acceptor properties .
- MD simulations : Conduct 100-ns trajectories to assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å) .
Data Contradiction Analysis
Q. Conflicting reports on photostability: How to resolve?
Q. Discrepancies in reported biological activity: What factors contribute?
- Purity variations : HPLC purity <95% may introduce confounding impurities (e.g., unreacted aldehydes) .
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or serum concentrations (5% vs. 10% FBS) alter IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
